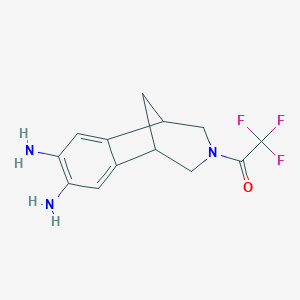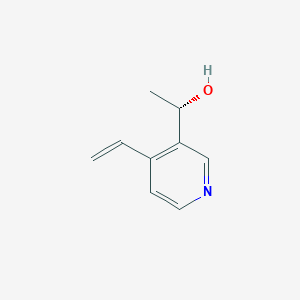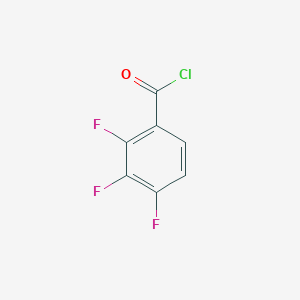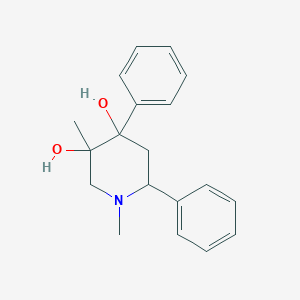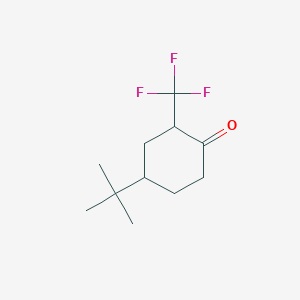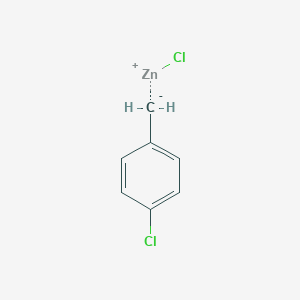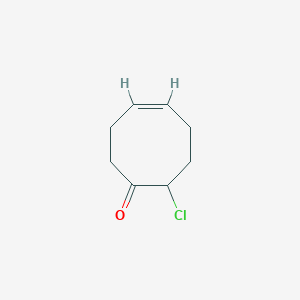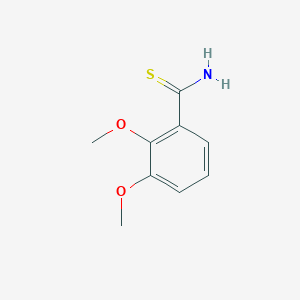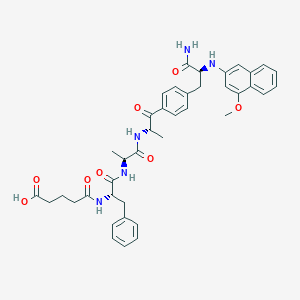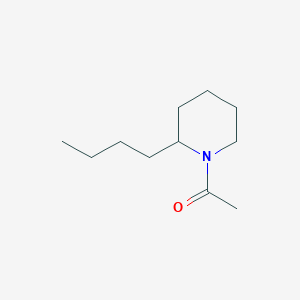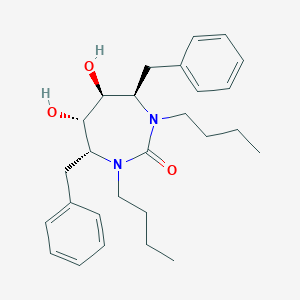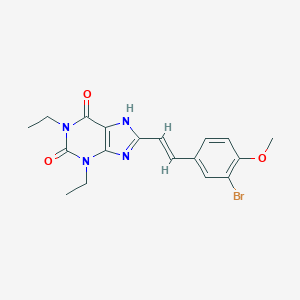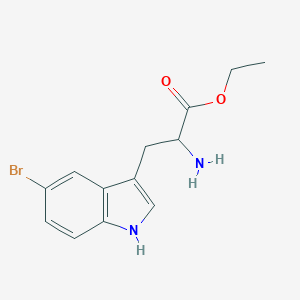
Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties that make it useful in various fields of study, including pharmacology, biochemistry, and molecular biology.
Wirkmechanismus
The mechanism of action of Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. Specifically, Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is involved in the regulation of cell proliferation, differentiation, and apoptosis. Additionally, Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in the regulation of cell growth and survival.
Biochemische Und Physiologische Effekte
Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. Additionally, Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate has been shown to reduce oxidative stress and inflammation in neurons, leading to improved neuronal survival and function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate is its versatility in various fields of study. This compound has been shown to have potential applications in pharmacology, biochemistry, and molecular biology, making it useful for a wide range of experiments. Additionally, the synthesis method for Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate is relatively simple and can be optimized for large-scale synthesis.
However, there are also some limitations associated with the use of Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate in lab experiments. First, this compound is relatively unstable and can degrade over time, making it difficult to work with. Additionally, the mechanism of action of Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate. First, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more targeted and effective treatments for cancer and neurodegenerative diseases. Additionally, the potential applications of Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate in other fields, such as materials science and nanotechnology, should be explored. Finally, the synthesis method for Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate should be further optimized to improve yield and purity, making it more accessible for large-scale synthesis.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate has been used extensively in scientific research due to its potential applications in various fields. In pharmacology, this compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate has been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
Eigenschaften
CAS-Nummer |
133766-36-6 |
|---|---|
Produktname |
Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate |
Molekularformel |
C13H15BrN2O2 |
Molekulargewicht |
311.17 g/mol |
IUPAC-Name |
ethyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H15BrN2O2/c1-2-18-13(17)11(15)5-8-7-16-12-4-3-9(14)6-10(8)12/h3-4,6-7,11,16H,2,5,15H2,1H3 |
InChI-Schlüssel |
SFZGEFLYBJGMPV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)Br)N |
Kanonische SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)Br)N |
Synonyme |
5-BROMOTRYPTOPHAN ETHYL ESTER |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

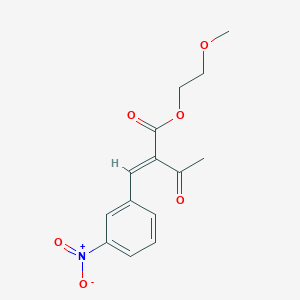
![[[1-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B137368.png)
